molecular formula C8H11NO3S B151546 (3-Methoxyphenyl)methanesulfonamide CAS No. 89782-90-1

(3-Methoxyphenyl)methanesulfonamide

Cat. No. B151546
CAS RN: 89782-90-1
M. Wt: 201.25 g/mol
InChI Key: JAXGHWSNOWHPCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related methanesulfonamide compounds involves various chemical reactions. For instance, an ionic liquid with a methanesulfonate group was synthesized using a one-step method, which suggests that similar methods could potentially be applied to synthesize (3-Methoxyphenyl)methanesulfonamide . Another compound, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl) methanesulfonamide, was synthesized with high yield through Sonogashira cross-coupling, indicating that palladium-catalyzed coupling reactions could be a viable pathway for synthesizing methanesulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), mass spectrometry, and elemental analysis are common methods used to confirm the structure of synthesized compounds . These techniques could be employed to analyze the structure of (3-Methoxyphenyl)methanesulfonamide once synthesized.

Chemical Reactions Analysis

Methanesulfonamide has been studied as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, which indicates its potential role in facilitating chemical reactions . The study of 3-(methoxycarbonyl)propyl methanesulfonate's elimination kinetics in the gas phase suggests that methanesulfonamide derivatives can undergo complex reactions, including lactone formation, which may be relevant to the reactivity of (3-Methoxyphenyl)methanesulfonamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives can be inferred from related studies. For example, the solubility of carbon dioxide in methanesulfonate-based ionic liquids was measured, which could provide insights into the solubility properties of (3-Methoxyphenyl)methanesulfonamide . The thermal and chemical stability of these compounds can be assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . Additionally, the effect of the methanesulfonamide group on reaction kinetics and mechanisms has been explored, which could be relevant to understanding the behavior of (3-Methoxyphenyl)methanesulfonamide in various conditions .

Scientific Research Applications

Chemotherapeutic Research

  • Phase II Study in Malignant Melanoma : Research by Arseneau et al. (1982) and Von Hoff et al. (1978) explored the application of (3-Methoxyphenyl)methanesulfonamide (m-AMSA) in the treatment of advanced malignant melanoma. This research highlighted the dose-limiting leukopenia and other toxicities such as anorexia, nausea, and vomiting, without significant clinical activity against malignant melanoma (Arseneau et al., 1982) (Von Hoff et al., 1978).

Hematopoietic Cell Sensitivity Research

  • Sensitivity of Hematopoietic Cells : Spiro et al. (1981) investigated the sensitivity of hematopoietic colony-forming cells to m-AMSA, with findings indicating comparable sensitivities between normal and chronic myeloid leukemia cells (Spiro et al., 1981).

Chemical Synthesis and Characterization

  • Synthesis and Characterization in Chemical Studies : Shankar et al. (2011) and Karabacak et al. (2010) contributed to the understanding of (3-Methoxyphenyl)methanesulfonamide in chemical synthesis, with a focus on structural characterization and molecular conformation (Shankar et al., 2011) (Karabacak et al., 2010).

Quantum Chemical Calculation

  • Quantum Chemical Calculations : Xue et al. (2022) applied theoretical calculations to variants of methanesulfonamide compounds, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, for understanding their molecular properties (Xue et al., 2022).

DNA Interaction Studies

  • DNA Interaction Research : Hénichart et al. (1982) studied the binding of (3-Methoxyphenyl)methanesulfonamide to DNA, focusing on its intercalation and affinity parameters (Hénichart et al., 1982).

Catalytic Applications in Organic Chemistry

  • Role in Organic Synthesis : Junttila and Hormi (2009) explored the role of methanesulfonamide as a catalyst in organic synthesis, particularly in Sharpless asymmetric dihydroxylations (Junttila & Hormi, 2009).

Synthesis of Pharmaceutical Compounds

  • Synthesis of Pharmaceutical Compounds : Rosen et al. (2011) and others have demonstrated the use of (3-Methoxyphenyl)methanesulfonamide in the synthesis of various pharmaceutical compounds, highlighting its importance in the medicinal chemistry field (Rosen et al., 2011).

Safety And Hazards

The safety information available indicates that “(3-Methoxyphenyl)methanesulfonamide” may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-methoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-8-4-2-3-7(5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXGHWSNOWHPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40533165
Record name 1-(3-Methoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40533165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyphenyl)methanesulfonamide

CAS RN

89782-90-1
Record name 1-(3-Methoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40533165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
K Nowak - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
The effects of a solvent on the position of the long-wavelength electronic absorption band of N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide hydrochloride [m-AMSA.HCl]…
Number of citations: 7 www.sciencedirect.com
ES Watson, JC Murphy, BS King, EC Harland - Toxicology and Applied …, 1981 - Elsevier
Dermal rashes appearing in personnel involved in the bulk formulation of the antineoplastic agent AMSA prompted this investigation of the allergenicity and cutaneous irritation potential …
Number of citations: 2 www.sciencedirect.com
K Nowak, S Wysocki - Spectrochimica Acta Part A: Molecular and …, 2008 - Elsevier
The excited state (S 1 ) dipole moment of m-AMSA (1), an acridine derivative with antitumor activity, was determined from solvatochromic shifts of the lowest energy absorption band in …
Number of citations: 17 www.sciencedirect.com
IL Chen, YL Chen, CC Tzeng, IS Chen - Helvetica chimica acta, 2002 - Wiley Online Library
Some 4‐anilinofuro[2,3‐b]quinoline derivatives were synthesized from dictamnine, a natural alkaloid, and evaluated for their cytotoxicity in the NCI's full panel of 60 human cancer cell …
Number of citations: 49 onlinelibrary.wiley.com
C Wanklyn, D Burton, E Enston, CA Bartlett… - Chemistry Central …, 2016 - Springer
Background Cannabis has an adverse effect on the ability to drive safely, therefore a rapid disposable test for Δ 9 -tetrahydrocannabinol (Δ 9 -THC), the psychoactive component of …
Number of citations: 56 link.springer.com
RN Buick, LJA Chang, HA Messner, JE Curtis… - Cancer Research, 1981 - AACR
A review is presented of experimental information pertaining to the characteristics of a procedure designed to quantitate the capacity for self-renewal in clonogenic cells of human acute …
Number of citations: 64 aacrjournals.org
V Ramzy, R Priefer - Talanta, 2021 - Elsevier
Cannabis legalization and common use has further driven the need for accurate THC detection and analysis for roadside testing. While reliable and accurate techniques, such as mass …
Number of citations: 15 www.sciencedirect.com
J Dinesen, JP Jacobsen, FP Hansen… - Journal of medicinal …, 1990 - ACS Publications
A series of 9-(arylamino)-l, 2, 3, 4-tetrahydroacridines, including the tetrahydro m-AMSA [N-[4-(acridin-9-yl-amino)-3-methoxyphenyl] methanesulfonamide] derivative, has been …
Number of citations: 25 pubs.acs.org
M Robin, JP Galy, A Kenz, M Pierrot - Acta Crystallographica Section …, 2002 - scripts.iucr.org
The title compound, C9H12N2O2, is the product of the second step in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, the side chain of an anticancer drug (viz. …
Number of citations: 5 scripts.iucr.org
RR Smolders, G Atassi, N Voglet… - Journal de Pharmacie …, 1989 - europepmc.org
The antitumor effect against experimental tumors in mice of three acridine derivatives analog or homolog of N-[4'-(9-acridinylamino)-3'-methoxyphenyl]-methanesulfonamide has been …
Number of citations: 2 europepmc.org

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